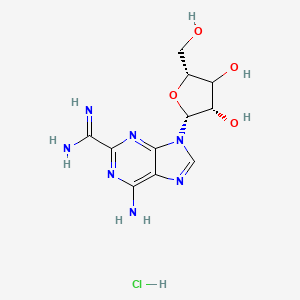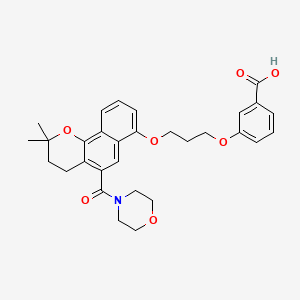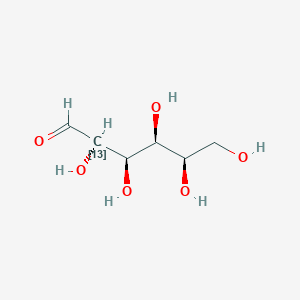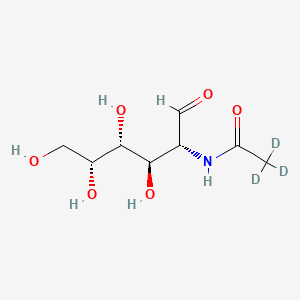
Shishijimicin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shishijimicin B is a member of the enediyne family of natural products, known for their potent antitumor properties. It was isolated from the marine organism Didemnum proliferum in 2003. This compound, like its analogues, exhibits significant cytotoxicity, making it a promising candidate for cancer treatment research .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of Shishijimicin B involves multiple steps, including the construction of the enediyne core, glycosidation, and trisulfide formation. Key steps include:
Ketalization of tetronic acid: This step involves the protection of the tetronic acid moiety.
Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketalized intermediate.
Asymmetric addition of anion with selective protection: This step introduces chirality into the molecule.
Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the intermediate to form an oxime.
Intramolecular dipolar cycloaddition: This step forms the enediyne core.
Selective control of diastereoisomer formation: This step ensures the correct stereochemistry.
Removal of protection and completed oxidation: This step finalizes the enediyne core.
Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the enediyne core with the glycoside.
Industrial Production Methods
Industrial production of this compound is not yet established due to its complex structure and the challenges associated with its synthesis. Current research focuses on optimizing synthetic routes to make production more feasible .
化学反应分析
Types of Reactions
Shishijimicin B undergoes several types of chemical reactions, including:
Oxidation: Conversion of aldehydes to oximes.
Reduction: Reduction of ketalized intermediates.
Substitution: Introduction of glycosidic linkages.
Cycloaddition: Formation of the enediyne core through intramolecular dipolar cycloaddition.
Common Reagents and Conditions
Ethylene glycol and diisobutylaluminium hydride: Used for reduction.
Swern oxidation reagents: Used for aldehyde oxidation.
Knochel’s salt (LaCl3·2LiCl): Used for coupling reactions.
Major Products
The major products formed from these reactions include the enediyne core, glycosidic intermediates, and the final this compound molecule .
科学研究应用
Shishijimicin B has several scientific research applications, particularly in the field of cancer treatment. Its potent cytotoxicity makes it a valuable candidate for the development of antibody-drug conjugates (ADCs). These conjugates can target cancer cells specifically, minimizing damage to healthy cells. Research has shown that this compound is more than 1,000 times as toxic to cancer cells as the anticancer drug taxol (Paclitaxel), highlighting its potential as a powerful chemotherapeutic agent .
作用机制
Shishijimicin B exerts its effects through a mechanism known as Bergman cyclization. This process generates highly reactive diradicals that can cleave double-stranded DNA, leading to cell death. The molecular targets of this compound include DNA, where it intercalates and induces strand breaks. This mechanism is similar to other enediyne antibiotics, making it a potent cytotoxic agent .
相似化合物的比较
Shishijimicin B is part of the enediyne family, which includes compounds like calicheamicin, namenamicin, and esperamicin. These compounds share a similar mechanism of action involving DNA cleavage through Bergman cyclization. this compound is unique due to its specific glycosidic linkages and trisulfide moiety, which contribute to its high potency and specificity .
List of Similar Compounds
- Calicheamicin
- Namenamicin
- Esperamicin
- Shishijimicin A
- Shishijimicin C
This compound stands out due to its unique structural features and potent cytotoxicity, making it a promising candidate for further research and development in cancer therapeutics.
属性
分子式 |
C45H50N4O12S3 |
|---|---|
分子量 |
935.1 g/mol |
IUPAC 名称 |
methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15+/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |
InChI 键 |
ZZARTURMLZVKIB-SVTPSXPYSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
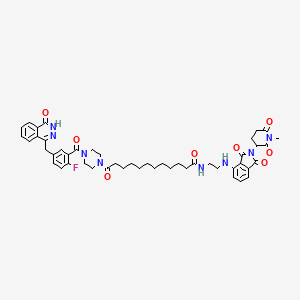
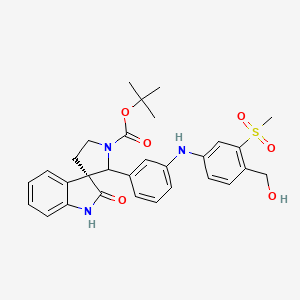
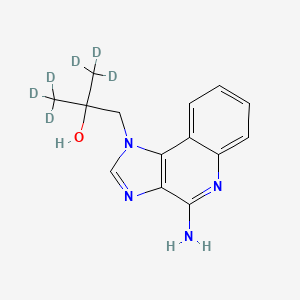

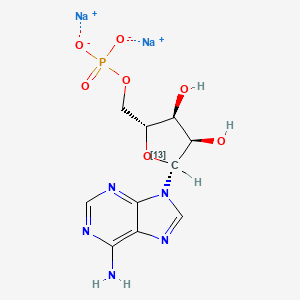
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
